molecular formula C15H21O7P B12595168 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid CAS No. 604003-01-2

2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid

Cat. No.: B12595168
CAS No.: 604003-01-2
M. Wt: 344.30 g/mol
InChI Key: SZCDXRVHERMEJU-UHFFFAOYSA-N
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Description

2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is a complex organic compound with a unique structure that includes a phosphoryl group, a phenylpropoxy group, and a pentanedioic acid backbone

Properties

CAS No.

604003-01-2

Molecular Formula

C15H21O7P

Molecular Weight

344.30 g/mol

IUPAC Name

2-[[hydroxy(3-phenylpropoxy)phosphoryl]methyl]pentanedioic acid

InChI

InChI=1S/C15H21O7P/c16-14(17)9-8-13(15(18)19)11-23(20,21)22-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)(H,18,19)(H,20,21)

InChI Key

SZCDXRVHERMEJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOP(=O)(CC(CCC(=O)O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylpropyl alcohol with a phosphorylating agent to form the phosphoryl intermediate. This intermediate is then reacted with pentanedioic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce different alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Research has indicated that compounds with phosphoryl groups can exhibit enhanced biological activity. The incorporation of the phenylpropoxy group may improve lipophilicity, making it suitable for drug formulation. Studies have shown that similar compounds can act as enzyme inhibitors or modulators in metabolic pathways.

Case Study: Anticancer Activity
A study investigated the anticancer properties of related phosphonates, revealing that they could inhibit tumor cell proliferation by interfering with cellular signaling pathways. This suggests that 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid may also possess similar properties, warranting further investigation in cancer therapeutics.

Biochemical Applications

Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic processes. Phosphorylated compounds are known to interact with kinases and phosphatases, which play crucial roles in signal transduction.

Case Study: Metabolic Pathway Modulation
Research on similar compounds has demonstrated their ability to modulate key metabolic pathways in cellular systems. For instance, inhibitors targeting phosphofructokinase have been developed, showcasing the importance of structural modifications in achieving desired biological effects.

Materials Science

Polymer Chemistry
The unique chemical structure allows for potential applications in polymer synthesis. The phosphoryl group can participate in cross-linking reactions, leading to materials with enhanced thermal stability and mechanical properties.

Case Study: Biodegradable Polymers
Recent advancements in biodegradable polymers have highlighted the role of phosphonates in creating environmentally friendly materials. By integrating 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid into polymer matrices, researchers aim to develop sustainable alternatives to conventional plastics.

Environmental Applications

Phosphate Fertilizers
Given its phosphate content, this compound could be explored as a component in eco-friendly fertilizers. Phosphorylated compounds are essential for plant growth and can enhance nutrient uptake.

Data Summary

Application AreaPotential UsesNotable Findings
Medicinal ChemistryAnticancer agentsInhibitory effects on tumor cells
BiochemistryEnzyme inhibitorsModulation of metabolic pathways
Materials SciencePolymer synthesisEnhanced mechanical properties
Environmental ScienceEco-friendly fertilizersImproved nutrient uptake

Mechanism of Action

The mechanism by which 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, often acting as a binding site for specific proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid, also known by its CAS number 604003-01-2, is a phosphonic acid derivative that has garnered attention in recent years for its potential biological activities. This compound features a unique structure that includes a phenylpropoxy group and a hydroxymethylphosphoryl moiety, which may contribute to its interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C15H21O7P
Molecular Weight 344.297 g/mol
CAS Number 604003-01-2

Research suggests that compounds with phosphoryl groups often interact with enzymes and receptors due to their ability to mimic phosphate esters. The hydroxy group may enhance solubility and facilitate interactions with cellular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to phospholipid metabolism.
  • Receptor Modulation : The phenylpropoxy group might interact with specific receptors, influencing signaling pathways related to cell growth and differentiation.

Anticancer Potential

Recent studies have explored the anticancer properties of similar phosphonic acid derivatives. For instance, compounds with structural similarities have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of various phosphonic acid derivatives on cancer cell lines, revealing that certain structural modifications enhanced their potency against breast and prostate cancer cells. The findings indicated that compounds with bulky substituents, like phenyl groups, exhibited increased inhibition rates compared to simpler analogs .

Neuroprotective Effects

Emerging research indicates that some phosphonate derivatives may possess neuroprotective properties. This activity is hypothesized to stem from their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Evidence from Animal Models

In animal studies, similar compounds have demonstrated reduced neuroinflammation and improved cognitive functions in models of neurodegenerative diseases . These findings suggest that 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid could be further explored for neuroprotective applications.

Comparative Analysis with Similar Compounds

To better understand the potential of 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid, it is essential to compare it with other related compounds:

Compound NameStructure TypeBiological Activity
2-Hydroxyethylphosphonic acidPhosphonic AcidAntiviral activity against HIV
3-Phenylpropionic acidCarboxylic AcidAntioxidant properties
4-(Hydroxyphenyl)butanoic acidPhenolic CompoundAnti-inflammatory effects

This table highlights the diverse biological activities associated with structurally similar compounds, suggesting potential avenues for further research into the applications of 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid.

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